![molecular formula C18H22O3 B5141663 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5141663.png)
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene
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Overview
Description
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene, also known as SR-57227A, is a selective serotonin 5-HT3 receptor antagonist. It has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes.
Mechanism of Action
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene acts as a selective antagonist of the serotonin 5-HT3 receptor. This receptor is a ligand-gated ion channel that is found in the central and peripheral nervous systems. By blocking the 5-HT3 receptor, 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene prevents the binding of serotonin to the receptor and inhibits the downstream signaling pathways that are activated by serotonin.
Biochemical and Physiological Effects
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene has been shown to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene in lab experiments is its high selectivity for the 5-HT3 receptor. This allows researchers to study the specific effects of serotonin on this receptor without interference from other neurotransmitters. However, one limitation of using 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene is its relatively low potency compared to other 5-HT3 receptor antagonists. This may require higher concentrations of the drug to achieve the desired effects.
Future Directions
There are several future directions for research on 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene. One direction is to investigate its potential therapeutic applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on the regulation of mood, appetite, and sleep, and its potential applications in the treatment of psychiatric disorders. Additionally, further research is needed to optimize the synthesis method of 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene and to develop more potent 5-HT3 receptor antagonists.
Conclusion
In conclusion, 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene is a selective serotonin 5-HT3 receptor antagonist that has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. Its high selectivity for the 5-HT3 receptor makes it a valuable tool for studying the specific effects of serotonin on this receptor. However, its relatively low potency compared to other 5-HT3 receptor antagonists may require higher concentrations of the drug to achieve the desired effects. Future research on 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene may lead to the development of new treatments for inflammatory diseases and psychiatric disorders.
Synthesis Methods
The synthesis of 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene involves several steps, including the reaction of 4-bromo-1,2-dimethylbenzene with 3-(3-methoxyphenoxy)propylmagnesium bromide to form 4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene. The final product is obtained by purification through column chromatography and recrystallization.
Scientific Research Applications
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene has been widely used in scientific research to investigate the role of serotonin in various physiological and pathological processes. It has been shown to modulate the release of neurotransmitters, such as dopamine and acetylcholine, in the brain. It has also been used to study the role of serotonin in the regulation of mood, appetite, and sleep.
properties
IUPAC Name |
4-[3-(3-methoxyphenoxy)propoxy]-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-14-8-9-18(12-15(14)2)21-11-5-10-20-17-7-4-6-16(13-17)19-3/h4,6-9,12-13H,5,10-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFFLQOVEJNJBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCOC2=CC=CC(=C2)OC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(3-Methoxyphenoxy)propoxy]-1,2-dimethylbenzene |
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